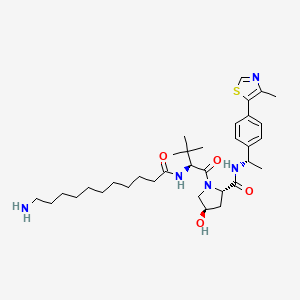

(S,R,S)-AHPC-Me-C10-NH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53N5O4S/c1-23(25-15-17-26(18-16-25)30-24(2)36-22-44-30)37-32(42)28-20-27(40)21-39(28)33(43)31(34(3,4)5)38-29(41)14-12-10-8-6-7-9-11-13-19-35/h15-18,22-23,27-28,31,40H,6-14,19-21,35H2,1-5H3,(H,37,42)(H,38,41)/t23-,27+,28-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVUUWWUFQQMNH-GOGGMHKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H53N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to (S,R,S)-AHPC-Me-C10-NH2 in PROTAC Technology: Mechanism, Data, and Protocols

For Immediate Release

This technical guide provides an in-depth analysis of the (S,R,S)-AHPC-Me-C10-NH2 moiety, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for PROTACs utilizing this advanced E3 ligase ligand.

This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 10-carbon alkyl linker terminating in an amine group.[1] This configuration allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC. The primary function of the this compound component is to recruit the VHL E3 ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.

Core Mechanism of Action

The fundamental mechanism of action for a PROTAC incorporating this compound involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: General Mechanism of Action for a PROTAC Utilizing this compound.

Applications in Targeted Protein Degradation

The this compound linker has been instrumental in the development of potent and selective PROTACs against a range of high-value therapeutic targets. Below, we detail the characteristics of three prominent examples: MS432, ARV-771, and GMB-475.

MS432: A MEK1/2 Degrader

MS432 is a first-in-class PROTAC that targets the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) for degradation.[2][3][4] It incorporates a derivative of this compound to recruit the VHL E3 ligase.

Quantitative Data for MS432

| Parameter | Cell Line | MEK1 | MEK2 | Reference |

| DC₅₀ (nM) | HT29 | 31 | 17 | [2] |

| DC₅₀ (nM) | COLO 205 | 18 ± 7 | 11 ± 2 | [4] |

| DC₅₀ (nM) | UACC 257 | 56 ± 25 | 27 ± 19 | [4] |

| GI₅₀ (nM) | HT29 | 30-200 | 30-200 | [4] |

| GI₅₀ (nM) | SK-MEL-28 | 30-200 | 30-200 | [4] |

| GI₅₀ (nM) | COLO 205 | 30-200 | 30-200 | [4] |

| GI₅₀ (nM) | UACC 257 | 30-200 | 30-200 | [4] |

MEK1/2 Signaling Pathway

MEK1 and MEK2 are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer. Degradation of MEK1/2 by MS432 leads to the inhibition of this pathway.

Caption: Simplified RAS-RAF-MEK-ERK Signaling Pathway and the point of intervention for MS432.

ARV-771: A BET Degrader

ARV-771 is a potent PROTAC that degrades Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). It utilizes an (S,R,S)-AHPC-Me based VHL ligand for E3 ligase recruitment.[5]

Quantitative Data for ARV-771

| Parameter | Target | Value (nM) | Reference |

| Kd | BRD2(1) | 34 | [5] |

| Kd | BRD2(2) | 4.7 | [5] |

| Kd | BRD3(1) | 8.3 | [5] |

| Kd | BRD3(2) | 7.6 | [5] |

| Kd | BRD4(1) | 9.6 | [5] |

| Kd | BRD4(2) | 7.6 | [5] |

| DC₅₀ | BET Proteins | < 1 | [5] |

BET Protein Signaling Pathway

BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in cell proliferation and cancer, such as c-MYC. Their degradation by ARV-771 leads to the downregulation of these oncogenic drivers.

Caption: Role of BET Proteins in Gene Transcription and the inhibitory action of ARV-771.

GMB-475: A BCR-ABL1 Degrader

GMB-475 is a PROTAC designed to degrade the BCR-ABL1 fusion protein, a hallmark of chronic myeloid leukemia (CML). It employs a VHL ligand for E3 ligase engagement.[6]

Quantitative Data for GMB-475

| Parameter | Cell Line | Value | Reference |

| DC₅₀ | K562 (BCR-ABL1) | 340 nM | [6] |

| Dₘₐₓ | K562 (BCR-ABL1) | 95% | [6] |

| IC₅₀ | K562 | ~1 µM | [6] |

| IC₅₀ | Ba/F3 (BCR-ABL1) | ~1 µM | [6] |

BCR-ABL1 Signaling Pathway

The constitutively active BCR-ABL1 tyrosine kinase drives CML by activating multiple downstream signaling pathways, including the JAK-STAT and RAS-MAPK pathways, leading to uncontrolled cell proliferation and survival. GMB-475-mediated degradation of BCR-ABL1 abrogates these oncogenic signals.

Caption: Key Signaling Pathways Activated by BCR-ABL1 and the therapeutic intervention by GMB-475.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in PROTAC research. The following sections provide methodologies for assessing PROTAC-mediated protein degradation.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[7][8][9]

Experimental Workflow

Caption: Experimental Workflow for Western Blot Analysis of PROTAC Efficacy.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

-

In-Cell Western (ICW) Assay

The In-Cell Western is a plate-based immunofluorescence assay that offers higher throughput for quantifying protein levels compared to traditional Western blotting.[10][11][12][13]

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 96-well or 384-well plates and culture until confluent.

-

Treat cells with the PROTAC as described for the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Fix the cells with a formaldehyde (B43269) solution.

-

Permeabilize the cells with a buffer containing a mild detergent (e.g., Triton X-100).

-

-

Blocking and Antibody Incubation:

-

Block the wells with a suitable blocking buffer.

-

Incubate with the primary antibody against the target protein.

-

For normalization, a second primary antibody against a housekeeping protein (e.g., tubulin) from a different host species can be used simultaneously.

-

-

Secondary Antibody Incubation and Detection:

-

Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., DyLight 680 and DyLight 800).

-

Wash the wells to remove unbound secondary antibodies.

-

Scan the plate using a near-infrared imaging system.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for both the target protein and the normalization control.

-

Calculate the normalized protein levels for each treatment condition.

-

Conclusion

This compound is a versatile and effective VHL E3 ligase ligand that has enabled the development of potent PROTACs against a variety of challenging disease targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the design and evaluation of novel therapeutics. The continued application of this and similar chemical tools holds immense promise for the future of drug discovery.

References

- 1. This compound, 2376139-52-3 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 13. biomol.com [biomol.com]

(S,R,S)-AHPC-Me-C10-NH2: A Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C10-NH2 is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker with a terminal amine group (-NH2). This amine functionality serves as a versatile chemical handle for conjugation to a ligand that binds to a protein of interest, thereby creating a heterobifunctional PROTAC.

PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. By simultaneously binding to an E3 ligase and a target protein, a PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This technical guide provides an in-depth overview of the use of this compound in research, focusing on its application in the development of PROTACs targeting key signaling proteins.

Core Application: Synthesis of PROTACs

The primary application of this compound is as a synthetic building block for the creation of PROTACs. The terminal amine group allows for covalent linkage to a "warhead" that targets a specific protein. This is exemplified by its use in the synthesis of MS432, a potent and selective degrader of the mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1]

Logical Workflow for PROTAC Synthesis

Caption: General workflow for synthesizing a PROTAC using this compound.

Mechanism of Action of PROTACs Synthesized with this compound

PROTACs synthesized using this VHL ligand-linker engage the cellular machinery to induce degradation of the target protein.

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Quantitative Data of PROTACs

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein, typically measured as the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

| PROTAC | Target(s) | VHL Ligand Component | DC50 (MEK1) | DC50 (MEK2) | Cell Line |

| MS432 | MEK1, MEK2 | (S,R,S)-AHPC-Me | 31 nM | 17 nM | HT29 |

| PROTAC | Target(s) | VHL Ligand Component | DC50 | Cell Line |

| ARV-771 | BET proteins (BRD2, BRD3, BRD4) | (S,R,S)-AHPC-Me | <1 nM | Castration-Resistant Prostate Cancer (CRPC) cells |

Signaling Pathways Targeted by PROTACs Derived from this compound

MEK1/2 Degradation and the MAPK/ERK Signaling Pathway

MS432, synthesized using this compound, targets MEK1 and MEK2, which are central components of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers.

Caption: The MAPK/ERK signaling pathway and the point of intervention by the MEK1/2 degrader MS432.

BET Protein Degradation and Transcriptional Regulation

A related VHL ligand, (S,R,S)-AHPC-Me, is used to synthesize ARV-771, a degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a critical role in transcriptional regulation of oncogenes like c-Myc.

Caption: The role of BET proteins in transcriptional activation and their degradation by ARV-771.

Experimental Protocols

PROTAC Synthesis: General Amide Coupling Procedure

This protocol describes a general method for coupling this compound to a carboxylic acid-functionalized target protein ligand.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid moiety

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve the target protein ligand (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the peptide coupling reagent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add this compound (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by NMR and mass spectrometry to confirm its identity and purity.

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay

This protocol measures the effect of PROTAC treatment on cell proliferation.

Materials:

-

Cell line of interest

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable and versatile chemical probe for the development of VHL-recruiting PROTACs. Its well-defined structure and reactive handle facilitate the synthesis of potent and selective protein degraders for a wide range of biological targets. The ability to induce the degradation of disease-causing proteins offers a powerful therapeutic strategy, and the continued use of this compound and similar reagents will undoubtedly fuel further innovation in the field of targeted protein degradation.

References

An In-depth Technical Guide to the (S,R,S)-AHPC-Me-C10-NH2 VHL Ligand for Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This technical guide provides a comprehensive overview of the (S,R,S)-AHPC-Me-C10-NH2 ligand, a high-affinity binder for the von Hippel-Lindau (VHL) E3 ligase. This ligand has been successfully incorporated into potent and selective PROTACs, such as MS432, for the degradation of key cancer targets like MEK1 and MEK2. This document will delve into the quantitative data associated with this ligand and its corresponding PROTACs, provide detailed experimental protocols for their evaluation, and visualize the key biological and experimental processes.

Core Concepts: The VHL-mediated Ubiquitin-Proteasome System

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex. Under normal cellular conditions, VHL recognizes and binds to hydroxylated proline residues on hypoxia-inducible factor 1α (HIF-1α), leading to its ubiquitination and proteasomal degradation. PROTACs containing a VHL ligand, such as this compound, hijack this natural process. By simultaneously binding to VHL and a protein of interest (POI), the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. This proximity-induced ubiquitination marks the POI for degradation by the 26S proteasome.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C34H53N5O4S |

| Molecular Weight | 627.9 g/mol |

| CAS Number | 2376139-52-3 |

Table 2: In Vitro Degradation Efficacy of MS432 (PROTAC containing this compound) [1][2]

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| HT29 | MEK1 | 31 | >90 |

| HT29 | MEK2 | 17 | >90 |

| COLO 205 | MEK1 | 18 ± 7 | >90 |

| COLO 205 | MEK2 | 11 ± 2 | >90 |

| UACC257 | MEK1 | 56 ± 25 | >90 |

| UACC257 | MEK2 | 27 ± 19 | >90 |

Table 3: Antiproliferative Activity of MS432 [1]

| Cell Line | GI50 (nM) |

| HT-29 | 30 - 200 |

| SK-MEL-28 | 30 - 200 |

| COLO 205 | 30 - 200 |

| UACC 257 | 30 - 200 |

Experimental Protocols

A robust assessment of a VHL ligand-based PROTAC involves a series of well-defined experiments to confirm its mechanism of action and quantify its efficacy. The following are detailed methodologies for key experiments.

Synthesis of this compound and PROTAC Conjugation

While a detailed, step-by-step synthesis protocol for this compound is proprietary, a general synthetic strategy involves the coupling of the (S,R,S)-AHPC-Me core with a C10 linker containing a protected amine. The synthesis of the AHPC core itself is a multi-step process. A plausible route for the final linker conjugation is as follows:

-

Activation of the Linker: The carboxylic acid terminus of a Boc-protected 10-aminodecanoic acid is activated using a coupling reagent such as HATU or HOBt/EDC.

-

Amide Coupling: The activated linker is then reacted with the free amine of the (S,R,S)-AHPC-Me core in a suitable solvent like DMF with a non-nucleophilic base such as DIPEA.

-

Deprotection: The Boc protecting group on the terminal amine of the linker is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final this compound ligand.

-

PROTAC Conjugation: The free amine of the linker can then be coupled to an activated carboxylic acid on the target protein ligand to form the final PROTAC molecule.

Ternary Complex Formation Assays

Demonstrating the formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the target protein is crucial. Several biophysical techniques can be employed for this purpose.

Surface Plasmon Resonance (SPR):

-

Immobilization: Immobilize either the purified VHL protein or the target protein onto a sensor chip.

-

Analyte Injection: Inject a solution containing the PROTAC and the other protein partner (the one not immobilized) over the sensor surface.

-

Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound. A significant increase in the response units (RU) upon co-injection compared to the injection of either the PROTAC or the protein alone indicates ternary complex formation.

Isothermal Titration Calorimetry (ITC):

-

Sample Preparation: Place a solution of the VHL protein in the sample cell of the calorimeter.

-

Titration: Titrate a solution of the PROTAC and the target protein into the sample cell.

-

Data Analysis: Measure the heat changes upon each injection. The binding isotherm can be fitted to a model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (typically Tris-HCl, MgCl2, DTT):

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

VHL E3 ligase complex

-

Target protein

-

Biotinylated-ubiquitin

-

ATP

-

PROTAC at various concentrations (and a vehicle control).

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with streptavidin-HRP to detect biotinylated-ubiquitinated proteins. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be observed in the presence of the PROTAC.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein in a cellular context.

-

Cell Culture and Treatment: Plate cells and treat with the PROTAC at a range of concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Probe the same membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Quantitative Proteomics

To assess the selectivity of the PROTAC and identify potential off-target effects, a global proteomic analysis can be performed.

-

Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein and a vehicle control. Lyse the cells and digest the proteins into peptides.

-

Isobaric Labeling: Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. A selective PROTAC will show significant downregulation only of the intended target protein and its known interactors.

Mandatory Visualizations

Conclusion

The this compound VHL ligand is a valuable tool for the development of potent and selective PROTACs. Its successful incorporation into degraders like MS432 demonstrates its utility in targeting challenging disease-related proteins. This technical guide provides researchers with the necessary background, quantitative data, and detailed experimental protocols to effectively utilize this ligand and advance their targeted protein degradation programs. A thorough understanding of the principles and methodologies outlined herein will facilitate the rational design and rigorous evaluation of novel PROTAC therapeutics.

References

An In-Depth Technical Guide on (S,R,S)-AHPC-Me-C10-NH2: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C10-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 10-carbon alkyl amine linker, providing a versatile building block for the synthesis of PROTACs aimed at degrading specific proteins of interest. Its most notable application is in the formation of MS432, a first-in-class degrader of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).[1][2][3] This technical guide provides a comprehensive overview of the structure, properties, and application of this compound.

Structure and Physicochemical Properties

This compound is comprised of two key moieties: the (S,R,S)-AHPC-Me core which serves as the VHL ligand, and a C10 alkyl chain with a terminal amine group that acts as a linker attachment point for a target protein ligand.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C34H53N5O4S | [4] |

| Molecular Weight | 627.9 g/mol | [4] |

| CAS Number | 2376139-52-3 | [4] |

| Appearance | Solid | [5] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [5][6] |

| Shipping Conditions | Room temperature in continental US; may vary elsewhere. | [1] |

Role in Targeted Protein Degradation

This compound is a fundamental component in the construction of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated cellular process responsible for the degradation of most intracellular proteins. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Mechanism of Action of PROTACs Utilizing this compound

PROTACs constructed with this compound function by forming a ternary complex between the target protein and the VHL E3 ligase. The (S,R,S)-AHPC-Me moiety binds to VHL, while the warhead, attached via the C10-NH2 linker, binds to the target protein. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

Experimental Protocols

Synthesis of this compound

While the exact, detailed synthesis protocol for this compound is proprietary to commercial vendors, a general synthetic strategy can be outlined based on the synthesis of similar VHL ligand-linker conjugates. This typically involves the synthesis of the core (S,R,S)-AHPC-Me VHL ligand followed by the coupling of a Boc-protected 10-carbon amine linker and subsequent deprotection.

Step 1: Synthesis of the (S,R,S)-AHPC-Me VHL Ligand Core The synthesis of the VHL ligand core, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, is a multi-step process that has been described in the literature. It typically involves the coupling of protected amino acids and the formation of the thiazole (B1198619) ring.

Step 2: Linker Attachment The Boc-protected 10-aminodecanoic acid is activated, for example, using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with the free amine of the VHL ligand core.

Step 3: Deprotection The Boc protecting group on the terminal amine of the linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final product, this compound.

Western Blot Analysis of MEK1/2 Degradation by an this compound-based PROTAC (e.g., MS432)

This protocol outlines the key steps to assess the degradation of MEK1 and MEK2 proteins in a cancer cell line (e.g., HT-29) following treatment with a PROTAC synthesized from this compound.

Materials:

-

HT-29 cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

PROTAC stock solution (e.g., MS432 in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MEK1, anti-MEK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Workflow:

Procedure:

-

Cell Culture and Treatment: Seed HT-29 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against MEK1, MEK2, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities for MEK1 and MEK2 and normalize them to the loading control to determine the percentage of protein degradation at each PROTAC concentration.

Application in PROTAC Development: The Case of MS432

This compound is a key intermediate in the synthesis of MS432, a potent and selective degrader of MEK1 and MEK2.[1][2] The terminal amine of this compound is coupled to a MEK1/2 inhibitor warhead to generate the final PROTAC.

Table 2: Biological Activity of MS432 (an this compound-based PROTAC)

| Parameter | Cell Line | Value | Source |

| MEK1 Degradation (DC50) | HT-29 | 31 nM | [7] |

| MEK2 Degradation (DC50) | HT-29 | 17 nM | [7] |

| MEK1 Degradation (DC50) | COLO 205 | 18 ± 7 nM | [7] |

| MEK2 Degradation (DC50) | COLO 205 | 11 ± 2 nM | [7] |

| MEK1 Degradation (DC50) | UACC257 | 56 ± 25 nM | [7] |

| MEK2 Degradation (DC50) | UACC257 | 27 ± 19 nM | [7] |

| Anti-proliferative Activity (GI50) | HT-29, SK-MEL-28, COLO 205, UACC 257 | 30 - 200 nM | [7] |

Conclusion

This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a flexible linker with a reactive handle, makes it an ideal starting point for the synthesis of novel PROTACs against a wide range of therapeutic targets. The successful development of the MEK1/2 degrader MS432 highlights the potential of this building block in advancing the discovery of new medicines. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage this important molecule in their drug development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, 2376139-52-3 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound hydrochloride | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

The Crucial Role of the C10 Alkyl Linker in the VHL Ligand Conjugate (S,R,S)-AHPC-Me-C10-NH2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality for the targeted degradation of disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand that binds to the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that conjugates the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and, most critically, the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

This technical guide provides a comprehensive examination of the role of the C10 alkyl linker in the context of the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-AHPC-Me-C10-NH2. This specific conjugate is a key building block in the synthesis of PROTACs, such as the MEK1/2 degrader MS432.[1][2] Through a detailed analysis of quantitative data, experimental protocols, and signaling pathways, this document aims to elucidate the significance of the 10-carbon alkyl chain in optimizing PROTAC performance.

The Function of the C10 Alkyl Linker in PROTACs

The C10 alkyl linker in this compound serves as a flexible tether of a defined length, connecting the VHL E3 ligase ligand, (S,R,S)-AHPC-Me, to a terminal primary amine. This amine group provides a versatile chemical handle for the covalent attachment of a warhead specific to a target protein. The nature of the linker is a critical determinant of a PROTAC's ability to induce the formation of a productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

Key functions of the C10 alkyl linker include:

-

Spatial Orientation and Distance: The 10-carbon chain provides a specific spatial separation between the VHL E3 ligase and the target protein. An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in an unproductive complex where the ubiquitin transfer is inefficient.

-

Flexibility and Conformational Freedom: The alkyl chain offers significant conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the simultaneous binding of both the target protein and the E3 ligase. This adaptability is essential to accommodate the topographies of the two protein surfaces.

-

Physicochemical Properties: The lipophilic nature of the alkyl chain influences the overall physicochemical properties of the resulting PROTAC, including its solubility and cell permeability. These properties are critical for the bioavailability and intracellular concentration of the degrader.

Data Presentation: Impact of Alkyl Linker Length on PROTAC Efficacy

The selection of an optimal linker is often an empirical process, requiring the synthesis and evaluation of a series of PROTACs with varying linker lengths. The following tables summarize quantitative data from structure-activity relationship (SAR) studies on VHL-based PROTACs targeting MEK1/2, illustrating the impact of alkyl linker length on degradation potency (DC50) and efficacy (Dmax).

Table 1: Degradation of MEK1 in HT-29 Cells by PD0325901-based PROTACs with Varying Alkyl Linker Lengths [2]

| PROTAC Compound | VHL Ligand | Linker Composition | Linker Length (atoms) | MEK1 DC50 (nM) | MEK1 Dmax (%) |

| MS432 (Compound 3) | (S,R,S)-AHPC-Me | Alkyl | 10 | 31 | >95 |

| Compound 22 | (S,R,S)-AHPC-Me | Alkyl | 9 | 45 | >95 |

| Compound 23 | (S,R,S)-AHPC-Me | Alkyl | 11 | 28 | >95 |

Table 2: Degradation of MEK2 in HT-29 Cells by PD0325901-based PROTACs with Varying Alkyl Linker Lengths [2]

| PROTAC Compound | VHL Ligand | Linker Composition | Linker Length (atoms) | MEK2 DC50 (nM) | MEK2 Dmax (%) |

| MS432 (Compound 3) | (S,R,S)-AHPC-Me | Alkyl | 10 | 17 | >95 |

| Compound 22 | (S,R,S)-AHPC-Me | Alkyl | 9 | 25 | >95 |

| Compound 23 | (S,R,S)-AHPC-Me | Alkyl | 11 | 15 | >95 |

Note: The data presented is based on the SAR studies of MEK1/2 degraders, where MS432 utilizes a decylene (C10) linker.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the core (S,R,S)-AHPC-Me VHL ligand, followed by its conjugation to a protected C10 amino linker, and concluding with deprotection. The following is a representative protocol based on established methods for synthesizing similar VHL ligand-linker conjugates.[3]

Materials:

-

(S,R,S)-AHPC-Me hydrochloride

-

10-(Boc-amino)decanoic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Coupling of (S,R,S)-AHPC-Me with the Linker:

-

To a solution of (S,R,S)-AHPC-Me hydrochloride (1.0 eq) and 10-(Boc-amino)decanoic acid (1.1 eq) in DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Boc-protected (S,R,S)-AHPC-Me-C10-NH-Boc.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Co-evaporate with DCM three times to remove residual TFA.

-

The resulting product, this compound, is typically obtained as a TFA salt and can be used in the next step without further purification.

-

PROTAC Synthesis via Amide Coupling

The terminal amine of this compound can be coupled to a carboxylic acid-functionalized warhead to form the final PROTAC.

Materials:

-

This compound (TFA salt)

-

Target protein-binding ligand (warhead) with a carboxylic acid moiety

-

HATU

-

DIPEA

-

DMF

Procedure:

-

To a solution of the warhead (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Add a solution of this compound (TFA salt) (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC product using reverse-phase HPLC.

Western Blot Protocol for Determining DC50 and Dmax

This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.[4][5][6]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

-

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

Conclusion

The C10 alkyl linker in this compound is a critical component in the design of effective VHL-recruiting PROTACs. Its length and flexibility are finely tuned to facilitate the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. As evidenced by the structure-activity relationship data for MEK1/2 degraders, subtle changes in linker length can significantly impact the potency of the resulting PROTAC. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of PROTACs, enabling researchers to systematically optimize linker design for their specific targets of interest. A thorough understanding of the linker's role is paramount for the continued development of this promising therapeutic modality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: (S,R,S)-AHPC-Me-C10-NH2 in the Context of MEK1/2 Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-Me-C10-NH2, a key building block for a class of targeted protein degraders, specifically focusing on its application in the degradation of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). We will delve into the quantitative data, experimental methodologies, and the underlying biological pathways associated with this technology.

Introduction to this compound and MEK1/2 Degradation

This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC-Me moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a 10-carbon alkyl linker with a terminal amine group for further conjugation.[1][2] This molecule is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. In the context of MEK1/2 degradation, this compound serves as the VHL E3 ligase recruiting element in the first-in-class MEK1/2 degrader, MS432.[1][3] MS432 links a derivative of the MEK1/2 inhibitor PD0325901 to the (S,R,S)-AHPC-Me VHL ligand via the C10 linker.[3][4]

The degradation of MEK1/2, central kinases in the MAPK/ERK signaling pathway, is a promising therapeutic strategy for cancers with mutations in this pathway.[5] By physically removing the MEK1/2 proteins rather than just inhibiting their activity, PROTACs like MS432 can offer a more profound and sustained downstream pathway inhibition.[5][6]

Mechanism of Action

The mechanism of MEK1/2 degradation induced by VHL-recruiting PROTACs synthesized from this compound follows a well-defined process. The PROTAC molecule simultaneously binds to MEK1/2 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL-mediated polyubiquitination of MEK1/2. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the MEK1/2 protein. The PROTAC molecule is then released to repeat the cycle. This degradation is confirmed to be VHL-dependent, as co-treatment with a VHL ligand can rescue MEK1/2 protein levels.[5]

Downstream of MEK1/2 degradation, a significant reduction in the phosphorylation of ERK is observed, which is a direct substrate of MEK1/2.[5] This leads to the suppression of cancer cell proliferation. Interestingly, recent studies have shown that MEK1/2 degradation can also lead to the collateral degradation of the upstream kinase CRAF in KRAS mutant cells, a phenomenon not observed with MEK inhibitors.[7][8]

Quantitative Data

The efficacy of MEK1/2 degraders derived from this compound and related structures has been quantified in various cancer cell lines. The data below summarizes key parameters for MS432 and the more potent, next-generation compound MS934.

Table 1: Degradation Potency of MEK1/2 Degraders

| Compound | Target(s) | Cell Line | DC₅₀ (μM) | Dₘₐₓ (%) | Timepoint | Citation |

|---|---|---|---|---|---|---|

| MS934 | MEK1/2 | PANC-1 | < 0.01 | > 90 | 24h | [7] |

| MS934 | CRAF | PANC-1 | 0.14 | > 80 | 24h | [7] |

| MS934 | p-MEK1/2 | PANC-1 | 0.12 | > 90 | 24h | [7] |

| MS934 | p-CRAF | PANC-1 | 0.08 | > 90 | 24h |[7] |

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of MEK1/2 Degraders

| Compound | Cell Line | GI₅₀ (μM) | Citation |

|---|---|---|---|

| MS432 | Capan-1 | 1.50 | [7] |

| MS934 | Capan-1 | 0.35 | [7] |

| MS910 (CRBN-based) | Capan-1 | 3.59 |[7] |

GI₅₀: Concentration for 50% growth inhibition.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the primary literature for evaluating MEK1/2 degraders.

4.1 Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as HT-29 (colorectal), PANC-1 (pancreatic), and NCI-H23 (lung) are commonly used.[5][7]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: PROTAC compounds are dissolved in DMSO to create stock solutions. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO). Treatment durations can range from a few hours to 72 hours depending on the experimental endpoint.[9]

4.2 Western Blotting for Protein Degradation This protocol is used to quantify the levels of target proteins (MEK1/2, CRAF) and downstream signaling proteins (p-ERK).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against MEK1/2, CRAF, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). Target protein levels are normalized to the loading control.

4.3 Cell Viability Assay This assay measures the effect of the degrader on cell proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.

-

Treatment: Cells are treated with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).

-

Assay: A viability reagent (e.g., CellTiter-Glo® or MTS) is added to each well according to the manufacturer's instructions.

-

Measurement: Luminescence or absorbance is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle-treated control cells. The GI₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.

4.4 Ubiquitination and Rescue Experiments To confirm the mechanism of degradation:

-

Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., bortezomib (B1684674) or MG132) for 1-2 hours before adding the MEK1/2 degrader. Rescue of MEK1/2 levels indicates proteasome-dependent degradation.[7]

-

E3 Ligase Competition: Cells are co-treated with the MEK1/2 degrader and a high concentration of a free VHL ligand (e.g., VH032).[5] Competition for VHL binding should prevent ternary complex formation and rescue MEK1/2 from degradation.

-

Neddylation Inhibition: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) prevents the activation of Cullin-RING E3 ligases, including VHL. Rescue of MEK1/2 levels confirms the requirement of an active E3 complex.[5]

Conclusion and Future Directions

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its successful incorporation into MEK1/2 degraders like MS432 and the subsequent development of more potent analogs like MS934 highlight the power of targeted protein degradation. This approach not only achieves potent and sustained inhibition of the MAPK pathway but has also uncovered novel biological insights, such as the collateral degradation of CRAF. Future research will likely focus on optimizing linker chemistry to enhance potency and selectivity, improving pharmacokinetic properties for in vivo applications, and exploring the therapeutic potential of combining MEK1/2 degradation with other targeted therapies.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2376139-52-3 | BroadPharm [broadpharm.com]

- 3. MS432 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

(S,R,S)-AHPC-Me-C10-NH2: A Technical Whitepaper on its Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-Me-C10-NH2 is a pivotal chemical entity in the rapidly evolving field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 10-carbon alkyl linker with a terminal amine group. This structure makes it a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. This technical guide provides an in-depth overview of the discovery, development, and application of this compound in the creation of potent and selective protein degraders, with a focus on its incorporation into the notable PROTACs, MS432 and ARV-771.

Introduction to this compound and PROTAC Technology

The principle of targeted protein degradation via PROTACs represents a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate their complete removal from the cell. This is achieved by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands. This compound serves as a pre-fabricated E3 ligase ligand and linker moiety. The (S,R,S)-AHPC-Me portion is a derivative of the natural ligand for the VHL E3 ligase, optimized for high binding affinity and metabolic stability. The 10-carbon aliphatic linker provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. The terminal amine (-NH2) group offers a convenient attachment point for a ligand targeting a protein of interest.

Role in the Development of Key PROTACs

The utility of this compound is best exemplified by its incorporation into the development of specific and potent PROTACs.

MS432: A First-in-Class MEK1/2 Degrader

MS432 is a highly selective PROTAC designed to degrade Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway that is often hyperactivated in various cancers.[1] The development of MS432 involved the conjugation of a MEK1/2 inhibitor, PD0325901, to the this compound moiety.[1]

ARV-771: A Potent BET Protein Degrader

ARV-771 is a PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4) for degradation. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. The development of ARV-771 involved linking a BET inhibitor to a VHL ligand.[2] While the exact linker in ARV-771 is part of a broader optimization, the principles of using a VHL ligand connected by a flexible linker are central to its design and efficacy.

Quantitative Data

The efficacy of PROTACs utilizing the this compound scaffold is demonstrated by their potent and selective degradation of target proteins.

| PROTAC | Target Protein(s) | Cell Line | DC50 (nM) | GI50 (nM) | Reference |

| MS432 | MEK1 | HT29 | 31 | 30-200 | [1][3] |

| MEK2 | HT29 | 17 | [1][3] | ||

| MEK1 | COLO 205 | 18 ± 7 | [3] | ||

| MEK2 | COLO 205 | 11 ± 2 | [3] | ||

| MEK1 | UACC257 | 56 ± 25 | [3] | ||

| MEK2 | UACC257 | 27 ± 19 | [3] | ||

| ARV-771 | BET Proteins | 22Rv1 (CRPC) | <1 | [2][4] |

DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required for 50% inhibition of cell growth. CRPC: Castration-Resistant Prostate Cancer.

Signaling Pathways and Mechanism of Action

The PROTACs derived from this compound exert their biological effects by inducing the degradation of their respective target proteins, thereby disrupting key signaling pathways involved in cell proliferation and survival.

Caption: General mechanism of action for PROTACs utilizing this compound.

By inducing the degradation of MEK1/2, MS432 effectively shuts down the RAS-RAF-MEK-ERK pathway, which is a critical driver of cell proliferation in many cancers.

Caption: Impact of MS432 on the RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocols

The development and characterization of PROTACs derived from this compound involve a series of key experiments.

Synthesis of a Generic PROTAC from this compound

This protocol describes a general procedure for conjugating a target protein ligand (containing a carboxylic acid) to this compound.

-

Activation of the Target Ligand: Dissolve the target protein ligand (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). Add a peptide coupling reagent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Coupling Reaction: To the activated ligand solution, add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.

References

- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]

The Theoretical Framework for Utilizing (S,R,S)-AHPC-Me-C10-NH2 in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2][3]

This technical guide delves into the theoretical basis for using a specific E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-C10-NH2 , in PROTAC design. This conjugate incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), attached to a 10-carbon alkyl linker with a terminal amine for conjugation to a POI ligand. We will explore the rationale behind its design, present quantitative data from a case study, detail relevant experimental protocols, and provide visualizations of the underlying biological and experimental processes.

Core Concepts: The Role of the VHL Ligand and the C10 Linker

The efficacy of a PROTAC is intricately linked to the properties of its constituent parts. The choice of the E3 ligase ligand and the nature of the linker are paramount for successful protein degradation.

The (S,R,S)-AHPC VHL Ligand

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely utilized E3 ligases in PROTAC development due to its ubiquitous expression and well-characterized ligands.[4] The (S,R,S)-AHPC moiety is a potent and well-validated VHL ligand, derived from the structure of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[4] The specific (S,R,S) stereochemistry is crucial for high-affinity binding to the VHL substrate recognition domain, ensuring efficient recruitment of the E3 ligase to the target protein.

The C10 Alkyl Linker

The 10-carbon alkyl chain serves as the linker in this compound. The choice of a long, flexible alkyl linker has several theoretical implications for PROTAC design:

-

Flexibility and Reach: A long C10 chain provides significant conformational flexibility, allowing the PROTAC to adopt a wide range of spatial orientations. This is crucial for facilitating the formation of a stable and productive ternary complex by enabling the VHL ligand and the POI ligand to simultaneously bind to their respective proteins, which may have distant binding sites.[1][3] Studies have shown that for some target proteins, linkers shorter than 12 atoms fail to induce degradation, while longer linkers are effective.[3]

-

Hydrophobicity: Alkyl linkers are inherently hydrophobic, which can influence the physicochemical properties of the resulting PROTAC.[1] While excessive hydrophobicity can lead to poor solubility and non-specific binding, a degree of lipophilicity can enhance cell permeability, a critical factor for PROTAC activity.[1]

-

Influence on Ternary Complex Geometry: The linker's length and flexibility directly impact the geometry of the ternary complex. This, in turn, affects the efficiency of ubiquitin transfer from the E2 conjugating enzyme (recruited by the E3 ligase) to the target protein. The optimal linker length is target-dependent and often requires empirical determination.

Case Study: MS432 - A MEK1/2 Degrading PROTAC

The utility of the this compound linker is exemplified by the development of MS432 , a first-in-class, potent, and selective degrader of the kinases MEK1 and MEK2.[5][6][7] MS432 was synthesized by conjugating the this compound linker to a MEK1/2 inhibitor, PD0325901.[5][6][7]

Quantitative Data for MS432

The following table summarizes the key quantitative data for the MEK1/2 degrader MS432, demonstrating its potent degradation activity and anti-proliferative effects.

| Parameter | Cell Line | MEK1 | MEK2 | Reference |

| DC50 (nM) | HT29 | 31 | 17 | [5][7] |

| COLO 205 | 18 | 11 | [5] | |

| UACC257 | 56 | 27 | [5] | |

| SK-MEL-28 | 31 | 9.3 | [7] | |

| Dmax (%) | Not explicitly reported, but Western blots show near complete degradation. | [5] | ||

| GI50 (nM) | HT29 | 130 | [7] | |

| SK-MEL-28 | 83 | [7] |

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved. GI50 : The concentration of the drug that inhibits cell growth by 50%.

Experimental Protocols

The characterization of a PROTAC like MS432 involves a series of key experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for these assays.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the extent of target protein degradation.[8]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HT29) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-MEK1/2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[9][][11][12][13]

-

Immobilization of E3 Ligase:

-

Immobilize a biotinylated VHL-ElonginB-ElonginC (VCB) complex on a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized VCB complex and measure the binding response.

-

To measure the binding of the PROTAC to the target protein, a similar experiment can be performed with an immobilized target protein.

-

-

Ternary Complex Formation Analysis:

-

Inject a constant concentration of the target protein (e.g., MEK1) mixed with a serial dilution of the PROTAC over the immobilized VCB complex.

-